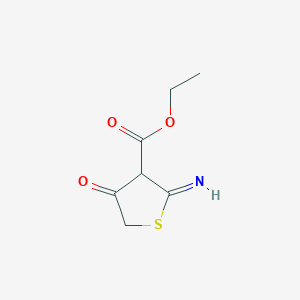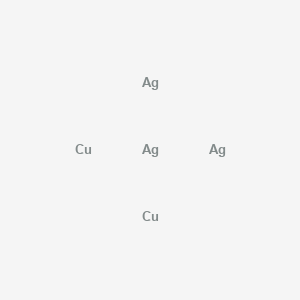
Ethane, 1,1'-selenobis(2-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1’-selenobis(2-(ethylthio)- is an organoselenium compound with the molecular formula C6H14S2Se This compound is characterized by the presence of selenium and sulfur atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of Ethane, 1,1’-selenobis(2-(ethylthio)- typically involves the reaction of ethylthiol with selenium compounds under controlled conditions. One common method includes the reaction of ethylthiol with selenium dioxide in the presence of a reducing agent. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.
Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.
Wirkmechanismus
The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,1’-selenobis(2-(ethylthio)- can be compared with other organoselenium compounds such as selenomethionine and selenocysteine.
Selenomethionine: This compound is an amino acid analog containing selenium and is known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Often referred to as the 21st amino acid, selenocysteine is incorporated into proteins and plays a critical role in various enzymatic functions.
Ethane, 1,1’-selenobis(2-(ethylthio)- is unique due to its specific structure and the presence of both selenium and sulfur atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90053-43-3 |
|---|---|
Molekularformel |
C8H18S2Se |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane |
InChI |
InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
SSLKSGITTFFKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC[Se]CCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)

![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
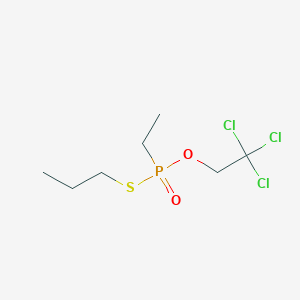


![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
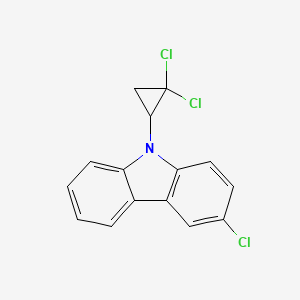
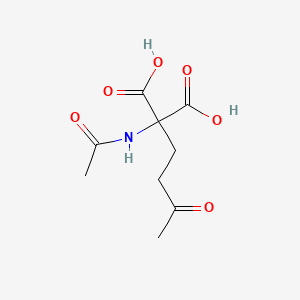
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
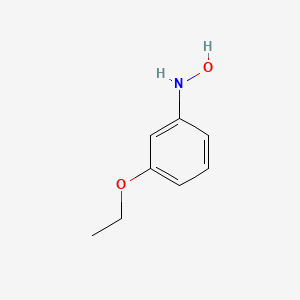
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
